molecular formula C9H15N3O6 B084527 Aspartyl-Glutamine CAS No. 13433-13-1

Aspartyl-Glutamine

Cat. No. B084527
CAS RN: 13433-13-1
M. Wt: 261.23 g/mol
InChI Key: GSMPSRPMQQDRIB-WHFBIAKZSA-N
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Description

Synthesis Analysis

  • The synthesis of Aspartyl-Glutamine involves biochemical pathways related to central metabolism and amino acids like glutamate and aspartate. Notably, the process of glutamine synthesis from aspartate in certain contexts highlights the interconnectedness of these amino acids in metabolic pathways (Baverel, Martin, & Michoudet, 1990).

Molecular Structure Analysis

  • Detailed vibrational spectroscopy and DFT calculations of L-aspartyl-L-glutamic acid reveal insights into its molecular structure. The studies on the di-amino acid peptide in the zwitterionic state provide understanding of its structural characteristics and bonding interactions (Kausar, Dines, Chowdhry, & Alexander, 2009).

Chemical Reactions and Properties

  • Aspartyl-Glutamine participates in reactions essential for metabolic processes. These include transamination reactions and roles in glutamine synthesis, highlighting its importance in nitrogen metabolism (Liaw & Eisenberg, 1994).

Physical Properties Analysis

  • Studies on the synthesis and structure of aspartyl and glutamyl derivatives provide insight into the physical properties of Aspartyl-Glutamine. This includes aspects like solubility and stability under various conditions (Cowley, Hough, & Peach, 1971).

Chemical Properties Analysis

  • The chemical properties of Aspartyl-Glutamine are influenced by the intrinsic dissociation constants of its constituent amino acids. This aspect is critical in understanding its behavior in various biochemical contexts (Nozaki & Tanford, 1967).

Scientific Research Applications

  • Cancer Metabolism : In pancreatic cancer, Aspartyl-Glutamine plays a critical role in a non-canonical pathway essential for tumor growth. This involves the conversion of glutamine-derived aspartate into other compounds, contributing to cellular redox state maintenance. This pathway is notably mediated by oncogenic KRAS and presents potential therapeutic targets for treating refractory tumors (Son et al., 2013).

  • Brain Function and Metabolism : Studies in rat brains have shown that Aspartyl-Glutamine, through its involvement in the metabolism of N-acetyl-l-aspartic acid, contributes to the production of glutamate for the biosynthesis of glutamine, highlighting its role in brain metabolism (Nadler & Cooper, 1972).

  • Role in Biosynthesis of Nucleic Acid Bases : Aspartyl-Glutamine is involved in the biosynthesis of nucleic acid bases in cancer cells, where it contributes to the formation of essential components like purines and pyrimidines. This highlights its importance in the growth and proliferation of certain cancer cells (Salzman, Eagle & Sebring, 1958).

  • Therapeutic Applications in Neurology and Psychiatry : The role of Aspartyl-Glutamine in neurotransmission, particularly through excitatory neurotransmitters like glutamate and aspartate, suggests potential therapeutic applications in neurology and psychiatry. This includes treatment possibilities for epilepsy, cerebral ischemia, and chronic degenerative disorders (Meldrum, 1985).

  • Neurotransmitter Functions : Aspartyl-Glutamine plays a significant role in the metabolism and neurotransmitter functions in the brain. This includes its conversion to neurotransmitters like glutamate, aspartate, and GABA (gamma-aminobutyric acid), which are critical for brain functions (Hill, Kalloniatis & Tan, 2000).

properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O6/c10-4(3-7(14)15)8(16)12-5(9(17)18)1-2-6(11)13/h4-5H,1-3,10H2,(H2,11,13)(H,12,16)(H,14,15)(H,17,18)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMPSRPMQQDRIB-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332888
Record name Aspartyl-Glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aspartyl-Glutamine

CAS RN

13433-13-1
Record name α-L-Aspartyl-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13433-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aspartyl-Glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
A Sinichkin, S Sterri, PD Edminson… - Journal of …, 1977 - Wiley Online Library
… One of these, acetyl-aspartyl glutamine, has not previously been found in brain. …
Number of citations: 26 onlinelibrary.wiley.com
Y Li, Y Li, G Wang, J Li, M Zhang, J Wu, C Liang… - Ecotoxicology and …, 2022 - Elsevier
… sulfoxide, D-myo-inositol-3-phosphate and N-acetyl-alpha-D-glucosamine1-phosphate) were downregulated in both DR larvae and adults, and one metabolite (aspartyl-glutamine) was …
Number of citations: 4 www.sciencedirect.com
RF Doolittle - Proceedings of the National Academy of …, 1966 - National Acad Sciences
… studies6 on normal rabbit 'y-globulin and a widevariety of purified rabbit antibodies indicated a unique sequence at the amino-terminal end: alanyl-leucyl-valyl-aspartyl-glutamine. It has …
Number of citations: 52 www.pnas.org
N Hutasingh, H Chuntakaruk, A Tubtimrattana… - Food Chemistry, 2023 - Elsevier
… and computational molecular docking analyses revealed five potent umami substances (quinic acid, trigonelline, alanyl–tyrosine, leucyl–glycyl–proline, and leucyl–aspartyl–glutamine) …
Number of citations: 1 www.sciencedirect.com
EM Morris, SE Kitts-Morgan, DM Spangler… - Frontiers in veterinary …, 2021 - frontiersin.org
… -threo-3-methylaspartate, Z-3-peroxyaminoacrylate, L-glutamate-5-semialdehyde, 2-methyl-3-hydroxy-5-formylpyridine-4-carboxylate, gamma-aminobutyric acid, and aspartyl-glutamine…
Number of citations: 7 www.frontiersin.org
B Wu, H Jiang, Q He, M Wang, J Xue, H Liu, K Shi… - Nephron, 2017 - karger.com
Background/Aim: Chronic kidney disease is accompanied by changes in the gut microbiome and by an increase in the number of gut pathogenic bacteria. The aim of this study was to …
Number of citations: 11 karger.com
GA Jana, L Al Kharusi, R Sunkar… - Plant signaling & …, 2019 - Taylor & Francis
… bolusanthin, the intermediate detoxified metabolite of formaldehyde S-formylglutathione, the gamma-glutamyl conjugate gamma-glutamyltyrosine and the dipeptides aspartyl-glutamine …
Number of citations: 32 www.tandfonline.com
YP Patil, SD Mohite, AP Giri, RS Joshi - New Horizons in Natural …, 2023 - Elsevier
… detected metabolites, deoxyguanosine, D-myo-inositol-3-phosphate, glycerophosphocholine, N-acetyl-alpha-D-glucosamine1-phosphate, DL-methionine-sulfoxide, aspartyl-glutamine, …
Number of citations: 0 www.sciencedirect.com
CB Colen, N Seraji-Bozorgzad, B Marples… - Neurosurgery, 2006 - ncbi.nlm.nih.gov
… Because we found a good correlation between N-acetyl-aspartyl-glutamine (NAAG) and sample size, the metabolite-to-NAAG ratio was used for most of the analyses, whereas the …
Number of citations: 101 www.ncbi.nlm.nih.gov
K Goodkin, JR Alger, AA Maudsley, V Govind… - …, 2012 - ncbi.nlm.nih.gov
… NAA is related to this mechanism, since NAA binds Glu in neuronal cells (N-acetyl-aspartyl glutamine). With a drop in NAA levels, this binding capacity decreases and therefore more …
Number of citations: 4 www.ncbi.nlm.nih.gov

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